2-(5-Nitro-1H-indol-3-YL)ethanamine hydrochloride
Description
Properties
IUPAC Name |
2-(5-nitro-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-4-3-7-6-12-10-2-1-8(13(14)15)5-9(7)10;/h1-2,5-6,12H,3-4,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWISDCRTHZYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-Nitro-1H-indol-3-YL)ethanamine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and the results of various studies that highlight its biological efficacy.
The compound is characterized by the presence of a nitro group on the indole ring, which is crucial for its biological activity. The molecular formula is , and its structure can influence its interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors in various cellular pathways. The nitro group can be reduced to an amino group by nitroreductase enzymes, leading to the formation of reactive intermediates that exhibit antimicrobial and antitumor activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. For instance, studies have shown significant inhibition against Gram-positive cocci and Gram-negative rods .
Table 1: Antimicrobial Activity Results
| Pathogen | Inhibition Zone (mm) | IC50 (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 72.6 |
| Escherichia coli | 12 | 85.0 |
| Candida albicans | 18 | 60.0 |
Anticancer Properties
The compound has demonstrated moderate antineoplastic activity against several cancer cell lines, including TK-10 (renal cancer) and HT-29 (colon cancer). The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| TK-10 | 20 | Apoptosis induction |
| HT-29 | 25 | Cell cycle arrest |
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
Case Studies
- Anticancer Efficacy : A study evaluated the compound's effects on human cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The results indicated that at concentrations above 20 µM, substantial apoptosis was observed.
- Antimicrobial Screening : In a microbiological evaluation involving standard strains, the compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, with higher efficacy noted against Staphylococcus aureus compared to Escherichia coli.
Scientific Research Applications
Chemistry
2-(5-Nitro-1H-indol-3-YL)ethanamine hydrochloride serves as a building block for synthesizing more complex indole derivatives. Its reactive nitro group allows for various chemical transformations, including:
- Reduction: Conversion of the nitro group to an amino group.
- Substitution Reactions: Electrophilic substitutions at the indole ring.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Reduction | Nitro to amino group conversion | Amino derivatives |
| Electrophilic Substitution | Substitutions at the indole ring | Halogenated indole derivatives |
| Oxidation | Formation of oxides | Oxides |
Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. The nitro group is believed to play a critical role in its mechanism of action by generating reactive intermediates that can interact with biological targets.
Case Study: Antimicrobial Activity
A study demonstrated that this compound showed significant activity against various bacterial strains, suggesting potential use as an antimicrobial agent. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes.
Medical Applications
The compound is under investigation for its potential therapeutic effects in treating neurodegenerative disorders. Specifically, it has been explored as an inhibitor of tau aggregation, which is implicated in conditions like Alzheimer's disease.
Table 2: Potential Medical Applications
| Application Area | Description | Current Research Focus |
|---|---|---|
| Neurodegenerative Disorders | Inhibition of tau aggregation | Alzheimer's disease |
| Anticancer Therapy | Targeting cancer cell proliferation | Various cancer types |
| Antimicrobial Agents | Combatting bacterial infections | Broad-spectrum activity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 5 of the Indole Ring
Table 1: Substituent Effects on Key Properties
*Calculated based on molecular formulas.
HSP90 Inhibition :
Pharmacokinetic Considerations :
- Nitro Group : May enhance metabolic stability due to reduced susceptibility to oxidative degradation compared to alkyl groups. However, nitro compounds can generate reactive metabolites, necessitating toxicity studies .
- Methoxy Group : Electron-donating nature accelerates CYP450-mediated metabolism, shortening half-life .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(5-Nitro-1H-indol-3-YL)ethanamine hydrochloride, and how can purity be optimized?
- Answer: Synthesis involves nitration of the indole precursor at the 5-position using nitric acid/sulfuric acid under controlled低温 conditions (0–5°C) to ensure regioselectivity. The ethanamine moiety is introduced via reductive amination or alkylation, followed by HCl salt formation. Purity optimization requires recrystallization (ethanol/water mixtures) or reverse-phase HPLC. Reaction progress should be monitored via TLC or LC-MS, with stoichiometric adjustments to minimize byproducts like regioisomers or over-nitrated derivatives. For analogs, catalytic hydrogenation or metal reductants (e.g., Fe/HCl) may reduce nitro intermediates .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Answer:
- Structural Confirmation:
- NMR: ¹H/¹³C NMR to identify aromatic protons (δ 7.5–8.5 ppm for nitroindole) and amine protons (δ 1.5–3.0 ppm).
- HRMS: Exact mass verification (e.g., [M+H]+ calculated for C10H11ClN3O2: 256.06).
- X-ray Crystallography: Resolves nitro group orientation and salt conformation.
- Physicochemical Properties:
- Solubility: Enhanced in polar solvents (water, DMSO) due to the hydrochloride salt.
- Stability: Assess via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Thermal Analysis: DSC/TGA to determine melting point and decomposition behavior .
Advanced Research Questions
Q. What are the potential biological targets or mechanisms of action for this compound based on structural analogs?
- Answer: Structural analogs (e.g., tryptamine derivatives) inhibit HSP90 by forming hydrogen bonds between the indole nitro group and Tyr604/GLU527 residues, disrupting dimerization. Molecular docking studies suggest similar interactions for the 5-nitro derivative, potentially altering ATP-binding pockets. Validate via surface plasmon resonance (SPR) for binding affinity or cellular assays (e.g., luciferase-based HSP90 activity reporters). The nitro group’s electron-withdrawing effects may enhance target selectivity compared to alkyl-substituted analogs .
Q. How can researchers address discrepancies in reported biological activities of this compound across studies?
- Answer: Discrepancies may arise from:
- Purity Variance: Enforce ≥95% purity (HPLC-UV) and confirm absence of regioisomers (e.g., 4-nitro contaminants).
- Assay Conditions: Standardize buffer pH (7.4 vs. 6.8), cell lines (HEK293 vs. HeLa), and incubation times.
- Metabolite Interference: Profile stability in assay media (LC-MS/MS) to rule out degradation products.
- Orthogonal Validation: Use CETSA (cellular thermal shift assay) to confirm target engagement in live cells .
Q. What strategies are effective in modifying the nitro group to study structure-activity relationships (SAR) of this compound?
- Answer:
- Reduction to Amine: Catalytic hydrogenation (H2/Pd-C) converts the nitro group to NH2, testing electron-donating effects on receptor binding.
- Bioisosteric Replacement: Substitute nitro with cyano (-CN) or sulfonamide (-SO2NH2) to maintain electronegativity while altering steric bulk.
- Halogenation: Introduce Cl or Br via Sandmeyer reaction to compare halogen vs. nitro interactions.
- Derivative Screening: Synthesize 5-nitro-1-methyl or 5-nitro-2-ethyl analogs to probe steric tolerance in enzyme active sites .
Methodological Considerations
- Data Contradiction Analysis: Cross-validate conflicting results using multiple assays (e.g., SPR for binding vs. Western blot for HSP90 client protein degradation).
- Advanced Characterization: Utilize cryo-EM or molecular dynamics simulations to model nitro group interactions in protein complexes.
- Safety Protocols: Follow GHS guidelines for handling nitroaromatics (e.g., PPE, fume hoods) due to potential mutagenicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
